1-(Benzyloxy)-4-(dichloromethyl)benzene
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Overview
Description
1-(Benzyloxy)-4-(dichloromethyl)benzene is an organic compound with a benzene ring substituted with a benzyloxy group and a dichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-(dichloromethyl)benzene typically involves the reaction of benzyl alcohol with 4-(dichloromethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-(dichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various halogenated or alkylated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-(dichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(dichloromethyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dichloromethyl group can undergo nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to bind to biological molecules, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-4-(chloromethyl)benzene
- 1-(Benzyloxy)-4-(methyl)benzene
- 1-(Benzyloxy)-4-(bromomethyl)benzene
Uniqueness
1-(Benzyloxy)-4-(dichloromethyl)benzene is unique due to the presence of both a benzyloxy group and a dichloromethyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds with only one functional group.
Properties
Molecular Formula |
C14H12Cl2O |
---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12Cl2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI Key |
YHZZESZSKINNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(Cl)Cl |
Origin of Product |
United States |
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